5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a heterocyclic compound that belongs to the class of imidazopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-cyanoacetamide, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the imidazopyridazine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazopyridazine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazopyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted imidazopyridazine derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
- 1H-Imidazo[4,5-d]pyridazine-2,4,7-triamine
Uniqueness
5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is unique due to its specific substitution pattern and the presence of the ethyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H8N4O2 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
5-ethyl-3,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C7H8N4O2/c1-2-11-7(13)5-4(6(12)10-11)8-3-9-5/h3H,2H2,1H3,(H,8,9)(H,10,12) |
InChI Key |
OXLNGQWPCOSUDP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C(=O)N1)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.